5-(Benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-(Benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the alkylation of imidazolidin-4-one with benzylsulfanyl and prop-2-enyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazolidin-4-one, followed by the addition of the alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield corresponding thiols or amines.
Substitution: The benzylsulfanyl and prop-2-enyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of sulfur and nitrogen atoms in its structure is often associated with bioactivity.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfur atoms in the compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
- 5-(Ethylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
- 5-(Phenylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
5-(Benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the benzylsulfanyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-2-8-16-13(17)12(15-14(16)18)10-19-9-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWDOLFFPPJUKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(NC1=S)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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